molecular formula C18H12F2N6O B2463484 4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide CAS No. 921041-78-3

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide

Cat. No. B2463484
CAS RN: 921041-78-3
M. Wt: 366.332
InChI Key: DAAALDLMNWIICE-UHFFFAOYSA-N
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Description

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antifungal Agent:

The compound’s chemical structure suggests potential antifungal activity. Researchers have investigated its efficacy against fungal infections, such as aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis . Further studies are needed to validate its effectiveness and explore its mechanism of action.

Catalysis and Free Radicals:

Recent research has focused on radicals containing difluorophenyl substituents. For instance, Blatter radicals 1-(3,4-difluorophenyl) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl were synthesized and characterized. These radicals exhibit reversible redox behavior and strong antiferromagnetic interactions in their crystal structures. Their potential applications in catalysis and material science warrant further exploration .

Kinase Inhibitors:

Pyrido-[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives, including those with difluorophenyl moieties, have shown promise as pharmacological inhibitors of protein kinases CK1 and CLK1. These compounds could play a role in drug development for kinase-related diseases .

Neurotoxicity Studies:

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for its neurotoxic potential. Researchers evaluated its effects on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels, and behavioral parameters in alevins. This study highlights the compound’s relevance in neurotoxicity research .

Material Science:

The crystallographic analysis of difluorophenyl-derivatives revealed intriguing structural arrangements, which could have implications in material science. Understanding the intermolecular interactions and magnetic properties of these compounds may lead to novel materials with specific functionalities .

properties

IUPAC Name

4-[[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6O/c19-14-6-5-12(7-15(14)20)26-18-13(8-24-26)17(22-9-23-18)25-11-3-1-10(2-4-11)16(21)27/h1-9H,(H2,21,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAALDLMNWIICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide

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